3-Amino-3-phenylpropanamide dihydrochloride
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Overview
Description
3-Amino-3-phenylpropanamide dihydrochloride: is an organic compound with the molecular formula C9H14Cl2N2O. It is a derivative of propanamide, featuring an amino group and a phenyl group attached to the third carbon atom. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenylpropanamide dihydrochloride typically involves the following steps:
Starting Materials: Benzyl cyanide and ammonia are commonly used starting materials.
Reaction: Benzyl cyanide undergoes a nucleophilic addition reaction with ammonia to form 3-phenylpropanamide.
Amination: The 3-phenylpropanamide is then subjected to amination using an appropriate amine source, such as ammonium chloride, under controlled conditions to introduce the amino group at the third carbon.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the efficiency of the amination step, leading to higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-phenylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Amino-3-phenylpropanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 3-Amino-3-phenylpropanamide dihydrochloride exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, influencing their activity and function.
Pathways: It may participate in metabolic pathways, affecting biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Amino-3-phenylpropanol: Contains a hydroxyl group instead of an amide.
3-Amino-3-phenylpropylamine: Features an additional amine group.
Uniqueness
3-Amino-3-phenylpropanamide dihydrochloride is unique due to its specific combination of an amino group and a phenyl group attached to the propanamide backbone, which imparts distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
3-amino-3-phenylpropanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;;/h1-5,8H,6,10H2,(H2,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXIOUIZRLVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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